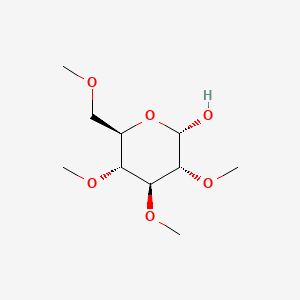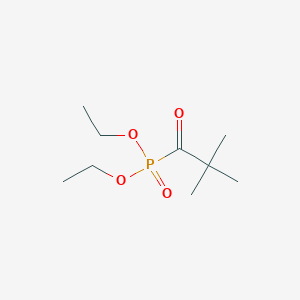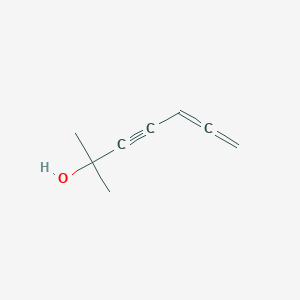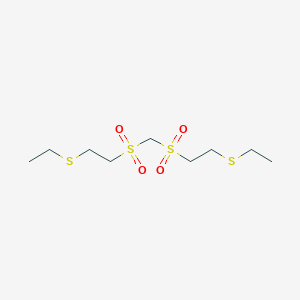
2-Benzyl-2,4-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a colorless or light yellow liquid that is soluble in many organic solvents such as ethanol, ether, and acetone . This compound is part of the 1,3-dioxolane family, which are cyclic acetals commonly used as protective groups in organic synthesis .
Vorbereitungsmethoden
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Benzyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-2,4-dimethyl-1,3-dioxolane involves its role as a protective group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, protecting them from unwanted reactions during multi-step synthesis . The stability of the acetal group is due to the formation of a five-membered ring, which is less prone to hydrolysis under basic conditions . The deprotection process involves acid-catalyzed hydrolysis, where the acetal group is cleaved to regenerate the original carbonyl compound .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-2,4-dimethyl-1,3-dioxolane can be compared with other similar compounds in the 1,3-dioxolane family, such as:
2-Methyl-2-phenyl-1,3-dioxolane: Similar in structure but with a phenyl group instead of a benzyl group.
2,2-Dimethyl-1,3-dioxolane: Lacks the benzyl group, making it less bulky and potentially less stable.
2-Benzyl-1,3-dioxolane: Similar but without the additional methyl groups, which may affect its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and stability, making it a valuable protective group in organic synthesis .
Eigenschaften
CAS-Nummer |
6282-34-4 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-benzyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-10-9-13-12(2,14-10)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
UWMOKVJOXOJKIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(O1)(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


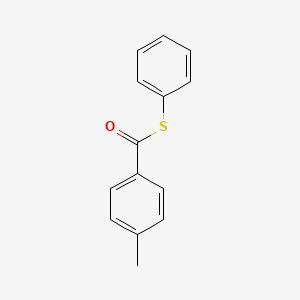

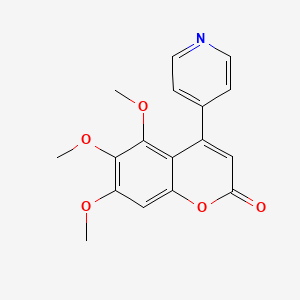
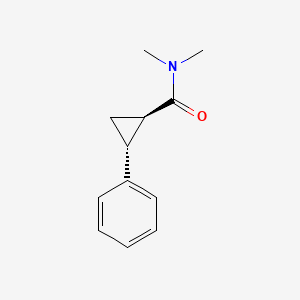
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

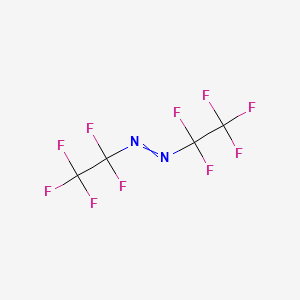
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
